3-Hydroxy-3-methyloxindole

Vue d'ensemble

Description

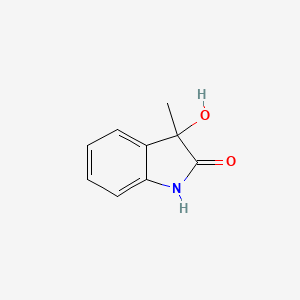

3-Hydroxy-3-methyloxindole is a methylindole that is 1,3-dihydro-2H-indol-2-one substituted by a methyl and a hydroxy group at position 3 . It is a significant compound in the field of organic chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-methyloxindole can be achieved through various methods. One common approach involves the reduction of oxindoles to indoles . Another method includes the transformation of heterocycles and the conversion of indolines into indoles . These methods often require specific catalysts and reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxy-3-methyloxindole undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can lead to the formation of oxindoles, while reduction reactions can yield indoles .

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Hydroxy-3-methyloxindole (C9H9NO2) is a methylindole derivative characterized by a hydroxy group at the 3-position of the oxindole structure. Its molecular formula is C9H9NO2, and it can be synthesized through various methods, including enzymatic oxidation of indole-3-acetic acid . The compound's structure can be represented as follows:

Toxicological Research

Metabolism Studies : this compound is primarily studied for its role as a metabolite of 3-methylindole, which is known for its pneumotoxic effects in mammals. Research indicates that the compound serves as a marker for metabolic pathways involving cytochrome P450 enzymes, particularly CYP2A6 and CYP2E1, which are crucial in understanding species-specific responses to 3-methylindole toxicity .

Case Study : A study involving porcine liver microsomes demonstrated that the formation of this compound was significantly correlated with CYP2A6 activity. This suggests its potential use as a biomarker for assessing metabolic efficiency in pigs, particularly concerning meat quality related to skatole accumulation .

Pharmacological Applications

Potential Therapeutic Roles : Recent investigations have highlighted the antiarrhythmic properties of this compound, suggesting its utility in developing treatments for cardiac conditions. Furthermore, its isolation from various natural sources like edible mushrooms indicates possible applications in nutraceuticals and functional foods.

Clinical Relevance : The detection of this compound in human urine during toxicological screenings has opened avenues for understanding its implications in human health, particularly concerning metabolic disorders linked to tryptophan metabolism .

Agricultural Science

Plant Growth Regulation : The auxin-like properties of this compound have led to studies exploring its potential as a plant growth regulator. Research indicates that it may enhance crop yields and stress resistance in plants, positioning it as a candidate for sustainable agricultural practices.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Toxicology | Serves as a metabolite marker for 3-methylindole; linked to CYP450 enzyme activity in pigs. |

| Pharmacology | Potential antiarrhythmic properties; detected in human urine linked to metabolic disorders. |

| Agricultural Science | Auxin-like properties may enhance crop yields and plant stress resistance. |

Mécanisme D'action

The mechanism of action of 3-Hydroxy-3-methyloxindole involves its interaction with specific molecular targets and pathways. It can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 3-Hydroxy-3-methyloxindole include other hydroxyindoles and methylindoles . Examples include 3-hydroxyindole and 3-methylindole .

Uniqueness: What sets this compound apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in research and industry.

Activité Biologique

3-Hydroxy-3-methyloxindole (HMOI) is a biologically active compound derived from the metabolism of 3-methylindole (3MI), which is a product of tryptophan metabolism by gut bacteria. This compound has garnered attention due to its potential implications in various biological processes and its role as a metabolite in different species, particularly in ruminants and humans. This article explores the biological activity of HMOI, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its oxindole structure, with a methyl group and a hydroxyl group at the 3-position. Its chemical formula is . The compound can be synthesized through the methylation of isatin, confirming its structure through various spectroscopic methods including NMR and mass spectrometry .

Metabolism and Excretion

HMOI has been identified as a significant metabolite in the urine of various species. In goats, it serves as the primary urinary metabolite of 3MI, while in mice, it represents a major nonpolar urinary metabolite following 3MI administration . The detection of HMOI in human urine during toxicological screenings suggests its relevance in human biochemistry, particularly as a metabolic product associated with tryptophan degradation .

Toxicological Implications

Research indicates that HMOI may play a role in pneumotoxicity. In ruminants, particularly goats, 3MI is known to be pneumotoxic, and the formation of HMOI could be linked to this toxicity through the generation of electrophilic intermediates that may cause lung damage . The relationship between HMOI levels and hepatic cytochrome P450 activity has been explored, suggesting its potential use as a biomarker for assessing metabolic responses to dietary components in livestock .

Case Studies

- Human Biochemistry : A study reported the detection of HMOI in the urine of a schizophrenic patient during routine toxicological screening. This finding highlights its potential significance in understanding metabolic disorders and drug interactions .

- Animal Studies : In a study involving pigs, HMOI levels were correlated with skatole metabolism, providing insights into how metabolic pathways can influence meat quality and animal health . The study found that high levels of HMOI were predictive of skatole accumulation in fat tissues.

Table 1: Summary of Research Findings on HMOI

The biological activity of HMOI is hypothesized to involve several mechanisms:

- Oxidative Stress : As a product of oxidative metabolism, HMOI may contribute to oxidative stress responses in tissues.

- Metabolic Pathways : Its formation from 3MI suggests involvement in complex metabolic pathways that could affect overall health and disease states.

Propriétés

IUPAC Name |

3-hydroxy-3-methyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-9(12)6-4-2-3-5-7(6)10-8(9)11/h2-5,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHBYBKNFIOSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863086 | |

| Record name | 3-Hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methyldioxyindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3040-34-4 | |

| Record name | 3-Hydroxy-3-methyloxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3040-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3-methyloxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003040344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-methyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyldioxyindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.